URAT1 Inhibitory Potency: 31-Fold Improvement Over Lesinurad
The flexible triazolylbutanoic acid scaffold exemplified by 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid (as a core substructure of compound 1q) demonstrated a 31-fold increase in URAT1 inhibitory potency compared to the clinically approved URAT1 inhibitor lesinurad. In a head-to-head in vitro assay using human URAT1-transfected HEK293 cells, compound 1q achieved an IC50 of 0.23 µM versus 7.18 µM for lesinurad [1]. This potency advantage is attributed to optimized linker lengths (m=1, n=3) and the presence of the α-ethyl substituent on the butanoic acid moiety, which provides favorable hydrophobic interactions within the URAT1 binding cavity [2].
| Evidence Dimension | In vitro URAT1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.23 µM (compound 1q containing the 2-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid substructure) |
| Comparator Or Baseline | Lesinurad: IC50 = 7.18 µM |
| Quantified Difference | 31-fold more potent (0.23 µM vs 7.18 µM) |
| Conditions | Human URAT1-transfected HEK293 cells; [14C]-urate uptake assay; compounds tested at multiple concentrations in triplicate |
Why This Matters
For procurement decisions in gout drug discovery programs, this 31-fold potency advantage translates to lower required dosing, potentially reduced off-target effects, and a wider therapeutic window compared to lesinurad-based campaigns.
- [1] Tian, H.; Liu, W.; Zhou, Z.; Shang, Q.; Liu, Y.; Xie, Y.; Liu, C.; Xu, W.; Tang, L.; Wang, J.; Zhao, G. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. Molecules 2016, 21, 1543. (IC50 data from Abstract and Results Section 2.2) View Source
- [2] Tian, H. et al. (2016). SAR discussion: linker length optimization (m=1, n=3) and the role of the carboxylic acid side chain in URAT1 binding. Molecules 2016, 21, 1543. View Source
